Antiproliferative Activity Against Triple-Negative Breast Cancer (TNBC) Cells for CAS 868976-52-7
The target compound has been reported to exhibit antiproliferative activity with an IC50 value as low as 1.8 µM against triple-negative breast cancer (TNBC) cells in in vitro assays, addressing a critical unmet need in oncology [1]. The specific TNBC cell line employed (e.g., MDA-MB-231, MDA-MB-468, or BT-549) and the assay endpoint (e.g., 48 h or 72 h MTT) are not specified in the aggregated source. By comparison, the structurally related analog N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide – which shares the identical 3,5-dimethoxybenzamide head group but replaces the 2-fluorobenzylthio tail with a 4-chlorophenyl group – exhibits an IC50 of 10.10 µg/mL (approximately 25–30 µM) against MCF-7 breast cancer cells in the MTT assay . While cell line differences preclude a direct quantitative comparison, the approximately 14- to 17-fold lower IC50 of the target compound (on a molar basis) suggests that the 2-fluorobenzylthio moiety contributes favorably to antiproliferative potency relative to certain alternative 5-substituents.
| Evidence Dimension | Antiproliferative activity against breast cancer cell lines (IC50) |
|---|---|
| Target Compound Data | IC50 = 1.8 µM against TNBC cells (unspecified cell line) |
| Comparator Or Baseline | N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,5-dimethoxybenzamide: IC50 = 10.10 µg/mL (~25–30 µM) against MCF-7 cells |
| Quantified Difference | Target compound IC50 is approximately 14- to 17-fold lower on a molar basis; note that cell line and assay conditions differ |
| Conditions | Target compound: in vitro TNBC assay (unspecified cell line and protocol). Comparator: MTT assay, MCF-7 cells, 48-hour exposure |
Why This Matters
For researchers prioritizing TNBC as a disease model, this compound offers a substantially lower reported IC50 than a close structural analog, supporting its selection for TNBC-focused screening cascades, provided the specific assay conditions align with the user's experimental system.
- [1] Kuujia.com. Cas no 868976-52-7 product page. Annotated bioactivity section reporting IC50 values as low as 1.8 µM against triple-negative breast cancer (TNBC) cells. Secondary aggregation of commercial screening data; primary assay source not directly cited. View Source
